Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
The compound Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate belongs to a class of fused thienopyridine derivatives characterized by a bicyclic scaffold with a thiophene ring fused to a partially hydrogenated pyridine ring. Its structure includes a 2-amino group, a 3-carboxylate ester, and a 6-position substitution of a 2-(4-methylphenyl)-2-oxoethyl moiety. These features are critical for its biological activity, particularly as an adenosine A1 receptor allosteric modulator or antagonist, as inferred from structurally related compounds .
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3S/c1-3-24-19(23)17-14-8-9-21(11-16(14)25-18(17)20)10-15(22)13-6-4-12(2)5-7-13/h4-7H,3,8-11,20H2,1-2H3 |
InChI Key |
DCBAMLFXORPSJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC(=O)C3=CC=C(C=C3)C)N |
Origin of Product |
United States |
Preparation Methods
KOH-Catalyzed Cyclization of Cyanothioacetamide Derivatives
A foundational approach involves reacting cyanothioacetamide with α-thiocyanatoacetophenone derivatives under basic conditions. For example, the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone in ethanol with KOH yields dihydrothiophene intermediates, which are subsequently oxidized to the tetrahydrothienopyridine core.
Representative Procedure :
-
Combine cyanothioacetamide (5 mmol), 4-methylphenacyl bromide (5 mmol), and 10% aqueous KOH in ethanol.
-
Stir at reflux for 2 hours to form the dihydrothiophene intermediate.
Key Data :
| Parameter | Value |
|---|---|
| Yield (dihydrothiophene) | 68–72% |
| Oxidation yield | 85% |
Functionalization at Position 6: Introducing the 2-(4-Methylphenyl)-2-Oxoethyl Group
Michael Addition-Alkylation Cascade
The 2-(4-methylphenyl)-2-oxoethyl side chain is introduced via a Michael addition of ethyl acetoacetate to a preformed enamine intermediate, followed by alkylation with 4-methylphenacyl bromide.
Procedure :
-
Generate enamine by condensing ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with acetylacetone.
-
Perform Michael addition with ethyl acetoacetate in THF at 0°C.
Optimization Table :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 0 | 62 |
| K₂CO₃ | DMF | 25 | 48 |
| LDA | Et₂O | -78 | 55 |
Alternative Pathway: One-Pot Multicomponent Reaction
A streamlined one-pot method condenses cyanothioacetamide, ethyl acetoacetate, and 4-methylphenacylamine hydrochloride in the presence of acetic acid. This approach avoids isolating intermediates and improves atom economy.
Reaction Scheme :
-
Heat cyanothioacetamide (1 equiv), ethyl acetoacetate (1.2 equiv), and 4-methylphenacylamine hydrochloride (1 equiv) in acetic acid at 80°C for 6 hours.
-
Neutralize with NaHCO₃ and extract with ethyl acetate.
Performance Metrics :
| Parameter | Value |
|---|---|
| Overall yield | 58% |
| Purity (HPLC) | 95% |
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| KOH-Catalyzed Cyclization | 72 | 92 | Moderate |
| Michael Addition-Alkylation | 62 | 89 | High |
| One-Pot Multicomponent Reaction | 58 | 95 | High |
Side Reactions and Mitigation
-
Over-alkylation : Controlled stoichiometry of 4-methylphenacyl bromide (1.1 equiv) minimizes di-substitution.
-
Ester hydrolysis : Use of anhydrous conditions prevents degradation of the ethyl carboxylate group.
Industrial-Scale Considerations
For kilogram-scale production, the Michael addition-alkylation route is preferred due to:
Chemical Reactions Analysis
Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: Cyclization reactions can be induced to form more complex ring structures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential antibacterial activity against various bacterial strains.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to antiproliferative effects and cell death .
Comparison with Similar Compounds
Substituent Variations at the 6-Position
The 6-position substituent significantly influences pharmacological and physicochemical properties. Key analogs include:
Pharmacological Activity
- Adenosine A1 Receptor Modulation: The 2-amino-3-carboxylate scaffold is essential for allosteric enhancement of adenosine A1 binding . Substitution at the 4-position of the thiophene ring (e.g., methyl or dimethyl groups) increases activity, while 5-position substitutions have minimal effects . The target compound’s 4-methylphenyl group may mimic the optimal 3-(trifluoromethyl)phenyl substitution observed in PD 81,723, a potent enhancer with a >1000-fold selectivity ratio between allosteric enhancement and competitive antagonism .
- SAR Insights from Analogs: Ethyl 6-(tert-butoxycarbonyl)-substituted derivatives (e.g., compounds in ) show that bulky 6-substituents (e.g., Boc-protected amino acids) retain A1 receptor activity but may alter pharmacokinetics .
Physicochemical Properties
- Solubility : Hydroxyl groups (e.g., 4-hydroxyphenyl in 6o ) increase polarity but reduce membrane permeability. The target compound’s 4-methylphenyl group balances lipophilicity and solubility.
- Metabolic Stability: Aliphatic 6-substituents (e.g., butanoyl ) resist oxidative metabolism compared to aromatic groups.
Biological Activity
Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a thieno[2,3-c]pyridine core with various substituents. Its molecular formula is with a molecular weight of approximately 340.44 g/mol. The presence of the thieno ring system is known to contribute to various biological activities.
Anticancer Activity
Research has indicated that derivatives of the thieno[2,3-c]pyridine scaffold exhibit notable anticancer properties. For instance:
- Mechanism : The compound may exert its effects through the inhibition of key enzymes involved in cell proliferation and survival pathways. Compounds with similar structures have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.
- Case Study : A study demonstrated that related compounds significantly inhibited the growth of MDA-MB-231 breast cancer cells with IC50 values in the low micromolar range. These findings suggest that ethyl 2-amino derivatives could also exhibit similar potency against various cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Study Findings : Preliminary tests showed that it could inhibit the growth of several bacterial strains, indicating potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The biological activity of this compound can be attributed to several factors:
- Hydrogen Bonding : Intramolecular hydrogen bonding between amino groups and carbonyls enhances stability and interaction with biological targets.
- Molecular Docking Studies : Computational docking studies have suggested that this compound can effectively bind to various protein targets involved in cancer progression and microbial resistance.
Data Summary
Q & A
Q. Table 1: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF/DMSO | High solvation, >80% yield |
| Reaction Temperature | 70–80°C (for cyclization) | Minimizes decomposition |
| Catalysts/Agents | BOP, DIPEA (base) | Accelerates coupling efficiency |
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm hydrogenation states (e.g., δ 6.23 ppm for NH2 groups in thienopyridines) .
- HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., SHELX software for refinement) .
Q. Table 2: Key Spectral Signatures
| Functional Group | NMR Shift (δ, ppm) | Diagnostic Peaks |
|---|---|---|
| NH2 (amine) | 6.23 (br s) | Confirms primary amine |
| Ethyl ester (COOEt) | 1.36 (t, J=7.2 Hz) | Triplet for CH3 |
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from variations in:
- Purity thresholds : Impurities >5% may skew bioassay results (validate via HPLC) .
- Assay conditions : Buffer pH or cell line differences alter receptor binding (e.g., A1 adenosine receptor assays at pH 7.4 vs. 7.0) .
- Structural analogs : Subtle substituent changes (e.g., 4-methylphenyl vs. chlorophenyl) drastically modulate activity .
Q. Table 3: Cross-Validation Protocol
| Step | Action | Reference |
|---|---|---|
| Purity Verification | HPLC/MS post-synthesis | |
| Assay Replication | Use standardized cell lines | |
| Structural Analysis | Compare with crystallographic data |
Advanced: What methodologies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess receptor affinity .
- Bioisosteric Replacement : Swap the thiophene ring with furan or pyrrole to evaluate metabolic stability .
- Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with target receptors (e.g., A1 adenosine allosteric sites) .
Q. Table 4: SAR Case Study (A1 Adenosine Receptor)
| Substituent | IC50 (nM) | Activity Trend |
|---|---|---|
| 4-Methylphenyl | 140–144 | Baseline antagonist activity |
| 4-Chlorophenyl | 90–95 | Enhanced potency |
| 4-Methoxyphenyl | 220–250 | Reduced binding affinity |
Basic: What are the best practices for handling and storage to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C under inert gas (N2/Ar) to prevent oxidation .
- Handling : Use glove boxes for moisture-sensitive steps (e.g., Boc-deprotection) .
- Degradation Tests : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
Advanced: How can computational modeling predict reactivity under varying pH conditions?
Methodological Answer:
- pKa Calculations : Use software (e.g., MarvinSketch) to estimate protonation states of amine and ester groups.
- DFT Studies : Model electron density maps to identify susceptible sites (e.g., ketone group oxidation at pH >9) .
- Degradation Pathways : Simulate hydrolysis of the ester moiety under acidic/basic conditions .
Q. Table 5: Predicted Reactivity at Different pH
| Functional Group | pH 3.0 | pH 7.4 | pH 10.0 |
|---|---|---|---|
| Ester (COOEt) | Stable | Slow hydrolysis | Rapid hydrolysis |
| Ketone (C=O) | Stable | Stable | Oxidation-prone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
